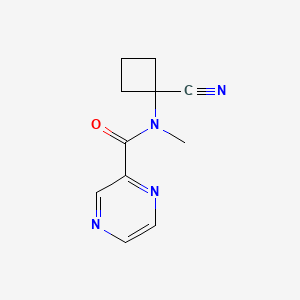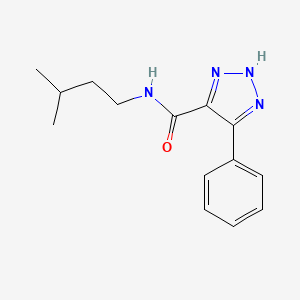
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide” is a compound that belongs to the class of 1,2,3-triazoles . The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds .
Synthesis Analysis
A robust and versatile protocol for synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Chemical Reactions Analysis
The copper catalysed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionised the field of triazole synthesis allowing for formation of these structures using a reliable, regioselective and high-yielding process .Applications De Recherche Scientifique
Drug Discovery and Medicinal Chemistry
1,2,3-triazoles serve as privileged structural motifs in drug discovery due to their stability, aromatic character, and hydrogen bonding ability. Several medicinal compounds with a 1,2,3-triazole core are available in the market, including:
Click Chemistry and Bioconjugation
The click chemistry approach, particularly the Huisgen 1,3-dipolar cycloaddition, has enabled facile synthesis of 1,2,3-triazoles. Researchers use this method for bioconjugation, labeling biomolecules, and creating bioactive compounds. For instance, 4-substituted N-phenyl-1,2,3-triazole derivatives have been explored for antimicrobial activity against Mycobacterium tuberculosis .
Organocatalysis and Synthetic Methodologies
1,2,3-triazoles play a role in organocatalysis, facilitating various chemical transformations. Researchers continue to explore innovative synthetic methodologies for preparing this important scaffold, including metal-catalyzed 1,3-dipolar cycloadditions and strain-promoted azide-alkyne cycloadditions .
Propriétés
IUPAC Name |
N-(3-methylbutyl)-5-phenyl-2H-triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c1-10(2)8-9-15-14(19)13-12(16-18-17-13)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,19)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSSQGYYPBSKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=NNN=C1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-4-phenyl-1H-1,2,3-triazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

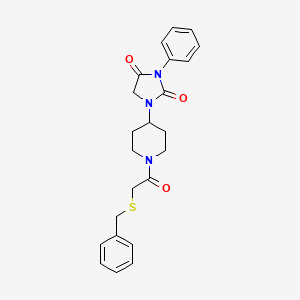


![1-[6-(6-Acetyl-1,2-dihydroacenaphthylen-5-yl)-1,2-dihydroacenaphthylen-5-yl]ethanone](/img/structure/B2675497.png)
![N-[4,4-Dimethyl-1-(1-methylpyrazol-3-yl)pentyl]prop-2-enamide](/img/structure/B2675499.png)
![2-({2-[(4-Chlorobenzoyl)amino]acetyl}amino)-2-phenylethyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2675503.png)
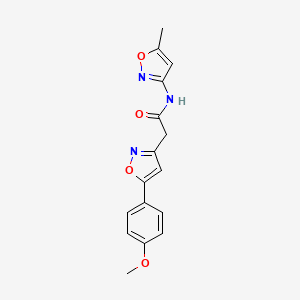

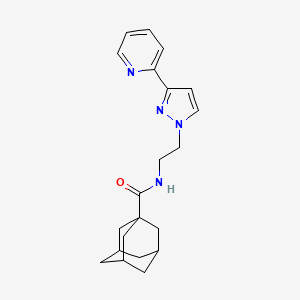
![2-(1H-benzo[d]imidazol-1-yl)-N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)acetamide](/img/structure/B2675510.png)

![Tert-butyl (3aS,6aR)-2-prop-2-enoyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2675512.png)
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2675513.png)
